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Compound of Interest

Compound Name: 1,1-Bis(vinyloxy)butane

CAS No.: 102-68-1

Cat. No.: B085949

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data pertinent to the

characterization of 1,1-Bis(vinyloxy)butane (Butyraldehyde Divinyl Acetal). Designed for

researchers, scientists, and professionals in drug development, this document synthesizes

foundational spectroscopic principles with practical, field-informed insights to facilitate the

unambiguous identification and quality assessment of this versatile chemical compound.

Introduction: The Structural Significance of 1,1-
Bis(vinyloxy)butane
1,1-Bis(vinyloxy)butane is a divinyl ether derivative of butyraldehyde. Its structure, featuring

two reactive vinyloxy groups attached to a single carbon atom, makes it a valuable monomer in

polymer chemistry and a useful building block in organic synthesis. The presence of the acetal

and vinyl functionalities gives rise to a unique spectroscopic fingerprint, which is crucial for its

identification and for distinguishing it from its isomers, such as 1,4-bis(vinyloxy)butane.

Accurate spectroscopic characterization is the cornerstone of quality control, ensuring the

purity and structural integrity of the compound for its intended applications.
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This guide will systematically dissect the expected data from ¹H Nuclear Magnetic Resonance

(NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry

(MS), providing a comprehensive analytical workflow.

Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, the following atom numbering scheme will

be used for 1,1-Bis(vinyloxy)butane.

Caption: Molecular structure and atom numbering for 1,1-Bis(vinyloxy)butane.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms. The expected ¹H

NMR spectrum of 1,1-Bis(vinyloxy)butane in a standard solvent like CDCl₃ would exhibit

distinct signals for the butyl chain and the two vinyloxy groups.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1,1-Bis(vinyloxy)butane in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse

sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Data for 1,1-Bis(vinyloxy)butane
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constants (J,

Hz)

Integration

H1 (CH₃) ~0.9 Triplet (t) J ≈ 7.4 3H

H2 (-CH₂-) ~1.4 Sextet J ≈ 7.4, 7.2 2H

H3 (-CH₂-) ~1.6 Quintet J ≈ 7.2, 6.8 2H

H4 (Acetal CH) ~4.8 Triplet (t) J ≈ 6.8 1H

H6, H9 (=CH₂)
~4.0 (cis) & ~4.2

(trans)

Doublet of

doublets (dd)

Jgem ≈ 2.0, Jcis

≈ 6.5, Jtrans ≈

14.0

4H (2H each)

H7, H10 (=CH-

O)
~6.5

Doublet of

doublets (dd)

Jcis ≈ 6.5, Jtrans

≈ 14.0
2H

Interpretation and Causality:

Butyl Chain: The signals for the butyl chain (H1, H2, and H3) are expected in the upfield

region (0.9-1.7 ppm), which is characteristic of aliphatic protons. The splitting patterns

(triplet, sextet, quintet) arise from spin-spin coupling with adjacent methylene protons,

following the n+1 rule.

Acetal Proton (H4): The proton on the acetal carbon is significantly deshielded by the two

adjacent oxygen atoms, resulting in a downfield shift to around 4.8 ppm. Its multiplicity as a

triplet is due to coupling with the neighboring methylene protons (H3).

Vinyloxy Protons: The vinyloxy group gives rise to a characteristic ABC spin system. The

terminal methylene protons (H6, H9) are diastereotopic and appear as two separate doublet

of doublets due to geminal, cis, and trans coupling. The olefinic proton (H7, H10) is further

downfield due to the electron-donating effect of the ether oxygen and is also a doublet of

doublets due to cis and trans coupling with the terminal protons.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
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Carbon-13 NMR spectroscopy provides information about the different carbon environments

within a molecule. A proton-decoupled ¹³C NMR spectrum of 1,1-Bis(vinyloxy)butane would

show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus

frequency.

Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A

sufficient number of scans and a suitable relaxation delay are necessary due to the low

natural abundance of ¹³C and longer relaxation times.

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data for 1,1-Bis(vinyloxy)butane

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 (CH₃) ~14

C2 (-CH₂-) ~19

C3 (-CH₂-) ~35

C4 (Acetal C) ~100

C6, C9 (=CH₂) ~87

C7, C10 (=CH-O) ~152

Interpretation and Causality:

Alkyl Carbons: The carbons of the butyl chain (C1, C2, C3) appear in the aliphatic region of

the spectrum (< 40 ppm).

Acetal Carbon (C4): The acetal carbon is significantly deshielded by the two attached oxygen

atoms, resulting in a chemical shift around 100 ppm.
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Vinyloxy Carbons: The carbons of the vinyloxy group show characteristic shifts. The terminal

methylene carbons (C6, C9) are found around 87 ppm, while the oxygen-substituted olefinic

carbons (C7, C10) are strongly deshielded and appear far downfield at approximately 152

ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by detecting the absorption of infrared radiation corresponding to specific bond

vibrations.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: For a liquid sample like 1,1-Bis(vinyloxy)butane, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance

(ATR) accessory can be used.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum should be collected first and subtracted from the sample spectrum.

Predicted FTIR Absorption Bands for 1,1-Bis(vinyloxy)butane

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3100-3000 =C-H stretch Medium

2960-2850 C-H stretch (alkyl) Strong

1640-1620 C=C stretch (vinyl) Strong

1200-1000
C-O stretch (acetal & vinyl

ether)
Strong, broad

~960 =C-H bend (trans) Strong

Interpretation and Causality:
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C-H Stretches: The spectrum will be dominated by strong C-H stretching vibrations from the

butyl group just below 3000 cm⁻¹. The weaker =C-H stretching from the vinyl groups will

appear just above 3000 cm⁻¹.

C=C Stretch: A strong, sharp absorption band around 1620-1640 cm⁻¹ is a key diagnostic

peak for the C=C double bond of the vinyloxy groups.

C-O Stretches: A strong and often broad band in the 1200-1000 cm⁻¹ region is characteristic

of the C-O single bond stretching vibrations of both the acetal and vinyl ether functionalities.

=C-H Bend: A strong out-of-plane bending vibration for the trans hydrogen on the vinyl group

is expected around 960 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern upon ionization, which can be used to deduce its structure. For 1,1-
Bis(vinyloxy)butane, with a molecular formula of C₈H₁₄O₂, the expected molecular weight is

approximately 142.2 g/mol .

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via Gas Chromatography (GC-MS) for a volatile liquid.

Ionization: Use Electron Impact (EI) ionization to generate a molecular ion and fragment

ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

Detection: Detect the abundance of each ion to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation for 1,1-Bis(vinyloxy)butane
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m/z Proposed Fragment Ion Significance

142 [C₈H₁₄O₂]⁺˙ Molecular Ion (M⁺˙)

113 [M - C₂H₅]⁺ Loss of an ethyl group

99 [M - C₃H₇]⁺ Loss of a propyl group

85 [M - C₄H₉]⁺ Loss of the butyl group

71 [CH(OCH=CH₂)]⁺
Butyraldehyde fragment with

one vinyloxy group

43 [CH₂=CHO]⁺ Vinyloxy cation

Interpretation and Fragmentation Pathway:

[C₈H₁₄O₂]⁺˙ (m/z 142)

[M - C₄H₉]⁺ (m/z 85)- •C₄H₉

[C₄H₉]⁺ (m/z 57)
- •CH(OCH=CH₂)₂

[CH₂=CHO]⁺ (m/z 43)
- CH₂=CH-O•

[CH(OCH=CH₂)₂]⁺

Click to download full resolution via product page

Caption: Proposed key fragmentation pathway for 1,1-Bis(vinyloxy)butane in EI-MS.

The molecular ion at m/z 142 should be observable, although it may be of low abundance due

to the lability of the acetal linkage. A key fragmentation pathway involves the cleavage of the C-

C bond adjacent to the acetal carbon, leading to the loss of the butyl radical (•C₄H₉) to form a

stable resonance-stabilized cation at m/z 85. Further fragmentation of this ion can lead to the

vinyloxy cation at m/z 43. Another possible fragmentation is the loss of a vinyloxy radical to give

a butyl cation at m/z 57.

Conclusion
The comprehensive spectroscopic characterization of 1,1-Bis(vinyloxy)butane relies on the

synergistic interpretation of data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Each
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technique provides a unique piece of the structural puzzle, and together they allow for an

unambiguous confirmation of the compound's identity and purity. The predicted data and

interpretations presented in this guide serve as a robust framework for researchers and quality

control professionals. While experimental data should always be the gold standard, this guide

provides a scientifically grounded expectation of the spectroscopic behavior of 1,1-
Bis(vinyloxy)butane, enabling its effective characterization in various scientific and industrial

settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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